molecular formula C18H18N4O3S B2539136 N-(2,1,3-benzothiadiazol-4-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide CAS No. 2034242-55-0

N-(2,1,3-benzothiadiazol-4-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

Cat. No.: B2539136
CAS No.: 2034242-55-0
M. Wt: 370.43
InChI Key: BBSKBVHDSYVJLW-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a synthetic chemical compound provided for research and experimental purposes. This compound is structurally characterized by a benzothiadiazole core linked to a pyridine-4-carboxamide group, which is further functionalized with a tetrahydropyranyl (oxan-4-yl)methoxy substituent. The benzothiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its electron-accepting properties and presence in compounds with diverse biological activities . The specific molecular architecture of this compound, particularly the incorporation of the pyridinecarboxamide group, suggests potential for investigation as a kinase inhibitor. This is supported by research on structurally related N-heterocyclic carboxamide compounds, such as N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a methoxyquinoline structure, which have been identified as potent and selective EGFR/HER-2 dual-target inhibitors with demonstrated efficacy in inhibiting cancer cell proliferation and angiogenesis in both in vitro and in vivo models . Researchers can utilize this compound to explore its biochemical properties and potential applications in areas including but not limited to cancer research, enzyme inhibition studies, and photophysical studies due to the intrinsic properties of the benzothiadiazole moiety. Its mechanism of action is anticipated to involve targeted protein interaction, potentially at enzyme active sites, a characteristic shared by other benzothiazole and thiadiazole derivatives that have shown potent antimicrobial and anticancer activities through such mechanisms . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. The purchaser assumes all responsibility for the safe handling, use, and disposal of this material in compliance with their institution's guidelines and all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-18(20-14-2-1-3-15-17(14)22-26-21-15)13-4-7-19-16(10-13)25-11-12-5-8-24-9-6-12/h1-4,7,10,12H,5-6,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSKBVHDSYVJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Oxane Group: This can be done through etherification reactions.

    Formation of the Carboxamide Group: This usually involves amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiadiazole moiety.

    Reduction: Reduction reactions could be used to modify the pyridine ring or the carboxamide group.

    Substitution: Various substitution reactions can occur, especially on the pyridine ring and the oxane group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Material Science: The compound could be used in the development of organic semiconductors or light-emitting diodes (LEDs).

    Catalysis: It might serve as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-cancer or anti-inflammatory agent.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several classes of bioactive and synthetic heterocycles:

Compound Name / ID Core Structure Key Substituents Functional Differences
Target Compound Benzothiadiazole-pyridine Oxan-4-ylmethoxy Enhanced solubility due to oxane ether oxygen; potential for selective binding .
4-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide Isoxazole-benzamide Dimethylisoxazole, methylpyridine Reduced electron deficiency compared to benzothiadiazole; lower metabolic stability.
CHEMBL3189192 Thiazole-pyridinecarboxamide Chlorothiazole methoxy Higher lipophilicity (logP ~3.2); increased halogen-mediated target affinity.
N'-((2-Hydroxynaphthalen-1-yl)methylene)-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide Pyrazole-naphthyl Iodo-substituted pyrazole Radiolabeling potential; distinct pharmacokinetic profile due to iodine.

Key Observations :

  • Solubility : The oxan-4-ylmethoxy group may improve aqueous solubility compared to methyl or halogenated substituents in analogs .
  • Synthetic Accessibility : The target compound’s synthesis likely follows amide-coupling methodologies similar to those in (e.g., acyl chloride intermediates), though yields may vary due to steric hindrance from the oxane group .
Physicochemical Properties

Hypothetical data based on computational modeling (e.g., LogP, polar surface area):

Property Target Compound 4-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide CHEMBL3189192
Molecular Weight (g/mol) 413.42 366.40 402.85
Calculated LogP 2.5 3.0 3.2
Polar Surface Area (Ų) 98.7 85.3 92.4

The target compound’s lower LogP suggests improved solubility over its analogs, critical for oral bioavailability. Its higher polar surface area may enhance target specificity but reduce membrane permeability .

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